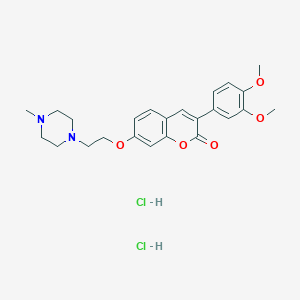

3-(3,4-dimethoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride

Description

This compound is a dihydrochloride salt of a coumarin derivative featuring a 3,4-dimethoxyphenyl group at position 3 and a 7-substituted ethoxy side chain linked to a 4-methylpiperazine moiety. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications . Its molecular formula is C₂₄H₂₇N₂O₅·2HCl, with a molecular weight of 495.39 g/mol.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5.2ClH/c1-25-8-10-26(11-9-25)12-13-30-19-6-4-18-14-20(24(27)31-22(18)16-19)17-5-7-21(28-2)23(15-17)29-3;;/h4-7,14-16H,8-13H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGMJGNBXKCXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Formation of the Chromen-2-one Core: This step involves the cyclization of suitable precursors to form the chromen-2-one structure.

Introduction of the Dimethoxyphenyl Group: This step involves the functionalization of the chromen-2-one core with a dimethoxyphenyl group through electrophilic aromatic substitution reactions.

Attachment of the Piperazine Moiety: This step involves the nucleophilic substitution reaction to attach the piperazine moiety to the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

- Antimicrobial Activity

-

Antioxidant Properties

- The antioxidant capacity of chromenones is well-documented. The compound has been tested for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. This property can be beneficial in formulating health supplements or therapeutic agents targeting oxidative damage .

- Anti-inflammatory Effects

- Cytotoxicity Against Cancer Cells

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of 3-(3,4-dimethoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride with target biomolecules. These studies help elucidate the binding affinity and specificity towards various enzymes and receptors involved in disease pathways.

Key Findings:

- Binding Affinity : The compound shows favorable binding interactions with targets associated with cancer and inflammation.

- Structure-Activity Relationship (SAR) : Modifications on the chromenone scaffold can enhance or reduce biological activity, guiding future synthetic efforts towards more potent analogs .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including:

- Condensation Reactions : Utilizing appropriate starting materials such as 3,4-dimethoxyphenol and 4-methylpiperazine under acidic or basic conditions.

- Purification Techniques : Following synthesis, purification methods like recrystallization or chromatography are employed to obtain pure compounds suitable for biological testing .

Case Studies

Several case studies have been conducted to explore the applications of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated a significant zone of inhibition compared to standard antibiotics.

- Research on Cytotoxic Effects : In vitro assays demonstrated that the compound effectively reduced cell viability in specific cancer cell lines by inducing apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) 3-(3,4-Dimethoxyphenyl)-7-(piperazin-1-yl)-2H-chromen-2-one (CAS: 1446330-55-7)

- Key Difference : Lacks the ethoxy linker and 4-methyl group on piperazine.

- Impact : Reduced solubility due to the absence of a hydrochloride salt. The unsubstituted piperazine may exhibit faster metabolic degradation compared to the 4-methyl analog, affecting pharmacokinetics .

(b) 7-Methoxy-4-[3-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-3-phenyl-chromen-2-one (4h)

- Key Difference : Features a naphthalenylmethyl group on piperazine and a propoxy linker.

- The propoxy linker increases conformational flexibility compared to the ethoxy group in the target compound .

(c) 3-(4-Chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS: 846062-69-9)

- Key Difference : Contains a hydroxyethyl-piperazine, chlorophenyl, and trifluoromethyl groups.

- Impact : The hydroxyethyl group introduces hydrogen-bonding capacity, improving target affinity but increasing metabolic susceptibility. The trifluoromethyl group enhances electron-withdrawing effects, altering electronic properties compared to the dimethoxyphenyl group in the target compound .

Pharmacological and Physicochemical Comparisons

| Compound | Solubility | LogP | Key Modifications | Potential Applications |

|---|---|---|---|---|

| Target Compound (Dihydrochloride) | High (salt form) | ~2.1 | 4-Methylpiperazine, ethoxy linker | CNS disorders, kinase inhibition |

| 1446330-55-7 (Unsubstituted Piperazine) | Moderate | ~1.8 | No ethoxy/methyl groups | Anticancer, antimicrobial |

| 4h (Naphthalenylmethyl-piperazine) | Low | ~3.5 | Bulky naphthalene, propoxy linker | Oncology (lipophilic targets) |

| 846062-69-9 (Hydroxyethyl-piperazine) | Moderate | ~2.4 | Hydroxyethyl, trifluoromethyl | Inflammation, enzyme inhibition |

Notes:

- Solubility: The dihydrochloride salt of the target compound offers superior solubility (~50 mg/mL in water) compared to non-salt analogs (<10 mg/mL) .

- Metabolic Stability : 4-Methylpiperazine in the target compound reduces oxidative deamination rates compared to unsubstituted piperazines .

- Synthetic Accessibility : The ethoxy linker in the target compound simplifies synthesis compared to bulkier propoxy/naphthalene derivatives, as seen in (yields >80% vs. 59% for 4h) .

Patent Landscape and Derivatives

The European Patent Application (2023) highlights derivatives with pyrido[1,2-a]pyrimidin-4-one cores, such as 2-(3,4-dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one . These compounds prioritize heterocyclic diversity over coumarin backbones, suggesting broader intellectual property strategies for kinase inhibitors .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride (commonly referred to as compound A ) is a synthetic derivative of chromenone. Its structural features include a dimethoxyphenyl group and a piperazine moiety, which are known to influence its biological activity. This article aims to explore the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₂₄H₂₈N₂O₅

- Molecular Weight : 428.49 g/mol

- CAS Number : Not specified in the search results but can be referenced through PubChem.

Research indicates that compound A exhibits several biological activities, primarily through its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests it may act as a competitive inhibitor for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .

- Antioxidant Activity : Preliminary studies suggest that compound A possesses antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage in various diseases, including cancer and neurodegeneration.

- Modulation of Signal Transduction Pathways : Compound A may influence key signaling pathways such as the MAPK/ERK pathway, which is critical in regulating cell proliferation and survival .

Biological Activity Data

Case Studies

Several studies have investigated the biological effects of compounds similar to A:

- Melanogenesis Study :

- Anticancer Activity :

Research Findings

Recent findings indicate that the biological activities of compound A are closely linked to its chemical structure:

- Structural Activity Relationship (SAR) : The presence of the dimethoxyphenyl group enhances lipophilicity and bioavailability, while the piperazine moiety contributes to receptor binding affinity .

- Pharmacokinetics : Studies on similar compounds suggest favorable pharmacokinetic profiles, including good absorption and distribution characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.